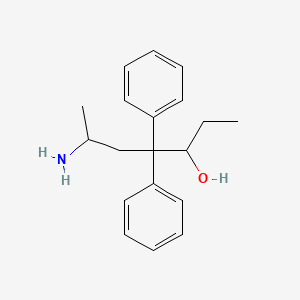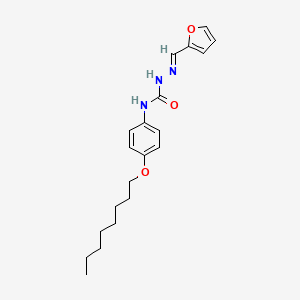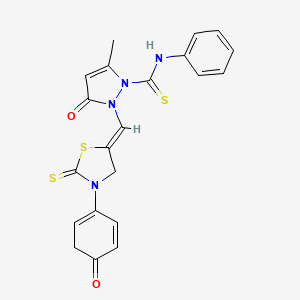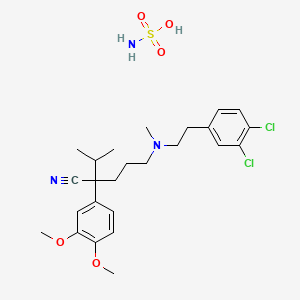![molecular formula C28H23NO12 B12741491 (2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid CAS No. 150134-47-7](/img/structure/B12741491.png)
(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMY-28962 is a compound developed by Bristol-Myers Squibb, a prominent pharmaceutical company
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BMY-28962 involves multiple steps, starting from readily available starting materials. The process typically includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of BMY-28962 is scaled up using optimized reaction conditions to maximize yield and minimize impurities. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
BMY-28962 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert BMY-28962 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: In biological research, BMY-28962 is used to study cellular processes and molecular interactions.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: BMY-28962 is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.
Mecanismo De Acción
The mechanism of action of BMY-28962 involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of specific enzymes or activation of signaling pathways, ultimately influencing cellular functions.
Comparación Con Compuestos Similares
BMY-28962 can be compared with other compounds in its class, such as BMY-28142 and BMY-28864 While these compounds share some similarities, BMY-28962 is unique in its specific molecular structure and the particular pathways it targets
List of Similar Compounds
- BMY-28142
- BMY-28864
Propiedades
Número CAS |
150134-47-7 |
|---|---|
Fórmula molecular |
C28H23NO12 |
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO12/c1-8-3-10-18(25(36)16(8)27(38)29-14(7-30)28(39)40)19-12(24(35)23(10)34)6-13-20(26(19)37)22(33)11-4-9(41-2)5-15(31)17(11)21(13)32/h3-6,14,23-24,30-31,34-37H,7H2,1-2H3,(H,29,38)(H,39,40)/t14-,23+,24+/m1/s1 |
Clave InChI |
WKKOEIKVBMLJQH-HMCSHOMXSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](CO)C(=O)O)O |
SMILES canónico |
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(CO)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)

